3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
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Overview
Description
“3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile” is a complex organic compound that features a benzonitrile core substituted with a tetrahydro-2H-pyran-2-yl group and a dioxaborolan group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile” typically involves multi-step organic reactions. One common approach might include:
Formation of the benzonitrile core: This can be achieved through nitrile substitution reactions.
Introduction of the tetrahydro-2H-pyran-2-yl group: This step might involve etherification reactions using appropriate pyran derivatives.
Attachment of the dioxaborolan group: This can be done through borylation reactions using boronic acid derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydro-2H-pyran-2-yl group.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The compound can participate in various substitution reactions, especially at the benzonitrile core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halides or organometallic compounds under conditions such as heating or the presence of catalysts.
Major Products
Oxidation: Products may include oxidized derivatives of the pyran group.
Reduction: Amines derived from the nitrile group.
Substitution: Various substituted benzonitrile derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand or catalyst in various organic reactions.
Biology
Bioconjugation: Potential use in attaching biological molecules for research purposes.
Medicine
Drug Development: Possible applications in the development of pharmaceuticals due to its unique structural features.
Industry
Materials Science: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In organic synthesis, it might act as a reagent or intermediate, participating in various chemical reactions. In biological contexts, it could interact with specific molecular targets, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Benzonitrile derivatives: Compounds with similar benzonitrile cores but different substituents.
Pyran derivatives: Compounds featuring the tetrahydro-2H-pyran-2-yl group.
Boronic acid derivatives: Compounds with similar dioxaborolan groups.
Uniqueness
The uniqueness of “3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile” lies in its combination of functional groups, which can impart unique reactivity and properties compared to other compounds.
Properties
Molecular Formula |
C19H26BNO4 |
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Molecular Weight |
343.2 g/mol |
IUPAC Name |
3-(oxan-2-yloxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
InChI |
InChI=1S/C19H26BNO4/c1-18(2)19(3,4)25-20(24-18)16-9-8-14(12-21)11-15(16)13-23-17-7-5-6-10-22-17/h8-9,11,17H,5-7,10,13H2,1-4H3 |
InChI Key |
NEBPKEXIECUVNC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C#N)COC3CCCCO3 |
Origin of Product |
United States |
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